2-((3-Aminopropyl)amino)ethanethiolphosphate
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Overview
Description
2-((3-Aminopropyl)amino)ethanethiolphosphate is a chemical compound with the molecular formula C5H17N2O4PS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminopropyl)amino)ethanethiolphosphate typically involves organic synthesis techniques to introduce the amino, thiol, and phosphate functional groups. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopropylamine and ethylene oxide.
Reaction with Ethylene Oxide: 3-Aminopropylamine reacts with ethylene oxide under controlled conditions to form 2-((3-Aminopropyl)amino)ethanol.
Thiol Group Introduction: The hydroxyl group of 2-((3-Aminopropyl)amino)ethanol is then converted to a thiol group using reagents like thiourea or hydrogen sulfide.
Phosphorylation: Finally, the thiol group is phosphorylated using phosphorus oxychloride or other phosphorylating agents to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to meet industry standards and specifications.
Chemical Reactions Analysis
Types of Reactions
2-((3-Aminopropyl)amino)ethanethiolphosphate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the phosphate group or other functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Phosphoric Acid Derivatives: Resulting from hydrolysis or other modifications of the phosphate group.
Substituted Amines: From nucleophilic substitution reactions involving the amino groups.
Scientific Research Applications
2-((3-Aminopropyl)amino)ethanethiolphosphate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Serves as a substrate or inhibitor in enzymatic studies, particularly those involving phosphorylation.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials, such as catalysts and polymers.
Mechanism of Action
The mechanism by which 2-((3-Aminopropyl)amino)ethanethiolphosphate exerts its effects depends on its interaction with molecular targets. Key aspects include:
Phosphorylation: The compound can act as a donor or acceptor of phosphate groups in biochemical reactions.
Enzyme Inhibition: It may inhibit enzymes by binding to active sites or altering enzyme conformation.
Signal Transduction: Involved in cellular signaling pathways through its interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-((3-Aminopropyl)amino)ethanol: Lacks the thiol and phosphate groups, making it less versatile in certain reactions.
2-Aminoethanethiol: Contains a thiol group but lacks the additional amino and phosphate groups.
Phosphoethanolamine: Contains a phosphate group but lacks the thiol and additional amino groups.
Uniqueness
2-((3-Aminopropyl)amino)ethanethiolphosphate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. This versatility makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(3-aminopropylamino)ethanethiol;phosphoric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S.H3O4P/c6-2-1-3-7-4-5-8;1-5(2,3)4/h7-8H,1-6H2;(H3,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNMRFUBDUWJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCS.OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H17N2O4PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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